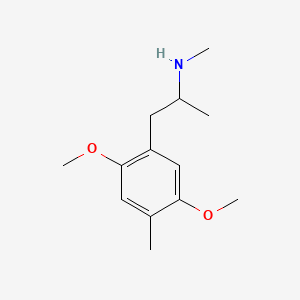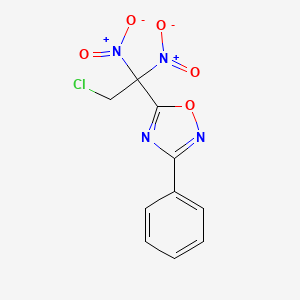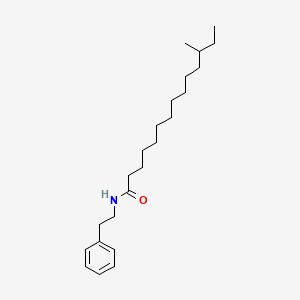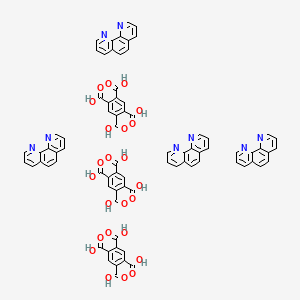![molecular formula C25H18FNO2S B14179951 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one CAS No. 918542-73-1](/img/structure/B14179951.png)
5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one is a complex organic compound with the molecular formula C25H18FNO2S and a molecular weight of 415.479 g/mol This compound is characterized by its unique structure, which includes a pyridinone core substituted with acetyl, fluorophenyl, and diphenyl groups
Vorbereitungsmethoden
The synthesis of 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving appropriate starting materials such as acetylacetone and aniline derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Addition of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, often using thiol reagents under controlled conditions.
Final Acetylation: The final step involves acetylation of the pyridinone core to obtain the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.
Analyse Chemischer Reaktionen
5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and temperature control to optimize reaction yields.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Wirkmechanismus
The mechanism of action of 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one can be compared with similar compounds such as:
5-Acetyl-3-(4-fluorophenyl)isoxazole: This compound has a similar fluorophenyl group but differs in the core structure, which is an isoxazole instead of a pyridinone.
N-(4-Fluorophenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide: This compound also contains a fluorophenyl group but has a different functional group arrangement and core structure.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
918542-73-1 |
|---|---|
Molekularformel |
C25H18FNO2S |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
5-acetyl-3-(4-fluorophenyl)sulfanyl-1,4-diphenylpyridin-2-one |
InChI |
InChI=1S/C25H18FNO2S/c1-17(28)22-16-27(20-10-6-3-7-11-20)25(29)24(23(22)18-8-4-2-5-9-18)30-21-14-12-19(26)13-15-21/h2-16H,1H3 |
InChI-Schlüssel |
ISLYPXAKMSNDJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN(C(=O)C(=C1C2=CC=CC=C2)SC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium](/img/structure/B14179878.png)

![[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)](/img/structure/B14179899.png)
![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)

![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)


![methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate](/img/structure/B14179937.png)

![6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B14179954.png)
![2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B14179959.png)


